molecular formula C14H22N4 B106553 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile CAS No. 17643-01-5

1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile

Cat. No. B106553
CAS RN: 17643-01-5
M. Wt: 246.35 g/mol
InChI Key: NRQNLHHLEINYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a small molecule that is able to cross the blood-brain barrier, making it a useful tool for studying the mechanisms of drug delivery to the brain.

Scientific Research Applications

1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile has been widely used in scientific research as a tool for studying drug delivery to the brain. It has been shown to cross the blood-brain barrier and accumulate in the brain, making it a useful tool for studying the mechanisms of drug delivery to the brain. 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile has also been used in studies of the neuroprotective effects of various drugs, as well as in studies of the mechanisms of drug addiction.

Mechanism of Action

The mechanism of action of 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile is not fully understood, but it is believed to involve the inhibition of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By inhibiting the NMDA receptor, 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile may be able to modulate synaptic plasticity and alter learning and memory processes.
Biochemical and Physiological Effects
1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to increase blood flow to the brain and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile in lab experiments is its ability to cross the blood-brain barrier and accumulate in the brain. This makes it a useful tool for studying drug delivery to the brain and for studying the effects of drugs on the brain. However, there are also some limitations to using 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile in lab experiments. For example, 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile can be toxic at high doses, and it may have off-target effects that could complicate the interpretation of results.

Future Directions

There are many potential future directions for research involving 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile. One area of interest is the development of new drugs that target the NMDA receptor, which could have therapeutic potential for a variety of neurological and psychiatric disorders. Another area of interest is the use of 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile in combination with other drugs to enhance their effects on the brain. Finally, there is also interest in developing new methods for delivering drugs to the brain, and 1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile could be a useful tool for studying these methods.

Synthesis Methods

1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile can be synthesized using a variety of methods, including the reaction of 1-cyanocyclohexene with hydrazine hydrate, followed by reaction with sodium cyanide. Another method involves the reaction of 1-cyanocyclohexene with hydrazine hydrate, followed by reaction with acrylonitrile. The resulting product is then purified using column chromatography.

properties

IUPAC Name

1-[2-(1-cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4/c15-11-13(7-3-1-4-8-13)17-18-14(12-16)9-5-2-6-10-14/h17-18H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQNLHHLEINYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NNC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372677
Record name ST51023728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile

CAS RN

17643-01-5
Record name ST51023728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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